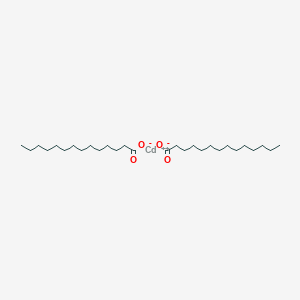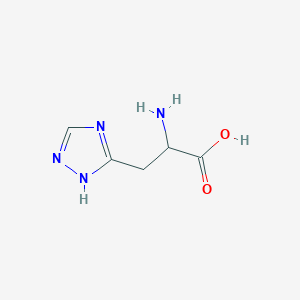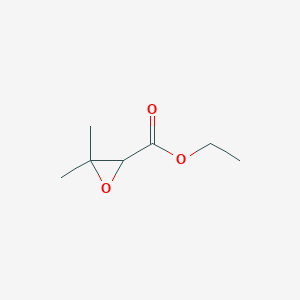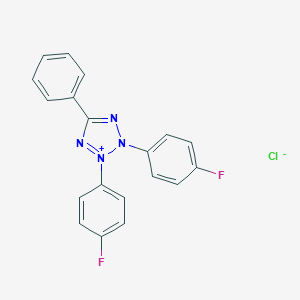
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride is a synthetic organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of fluorine atoms in the structure imparts unique physicochemical properties, making it a compound of significant interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with sodium azide to yield the tetrazole ring. The final step involves the quaternization of the tetrazole with methyl chloride to form the tetrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazolium salt to formazan derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of formazan derivatives.
Substitution: Formation of various substituted tetrazolium salts.
科学研究应用
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Employed in cell viability assays and as a staining agent in histological studies.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride involves its interaction with cellular components. In biological systems, the compound can be reduced by cellular enzymes to form formazan derivatives, which are often used as indicators of cell viability. The fluorine atoms in the structure enhance its binding affinity to specific molecular targets, thereby influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Thiazolidinones: Known for their antimicrobial and anticancer properties.
α-Aminophosphonates: Structural mimics of α-amino acids with high potency in enzyme inhibition.
Trifluoromethylpyridines: Used in agrochemical and pharmaceutical industries for their unique properties.
Uniqueness
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride stands out due to its unique combination of fluorine atoms and tetrazolium ring, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high stability and specific reactivity.
属性
CAS 编号 |
135788-09-9 |
|---|---|
分子式 |
C19H15ClF2N4 |
分子量 |
372.8 g/mol |
IUPAC 名称 |
2,3-bis(4-fluorophenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H14F2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H,(H,22,23);1H |
InChI 键 |
JIDJWBULKCFGMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
同义词 |
2,3-BIS(4-FLUOROPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


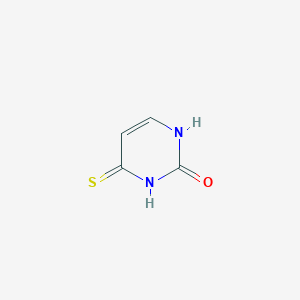
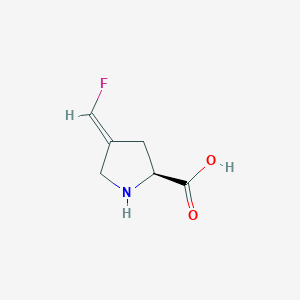


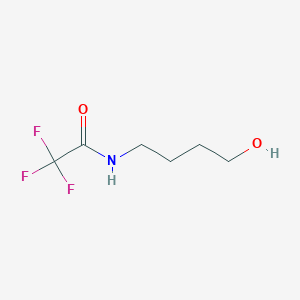
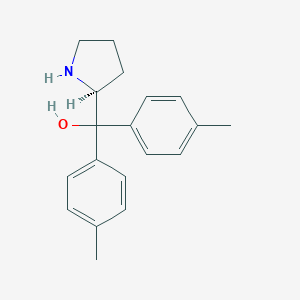
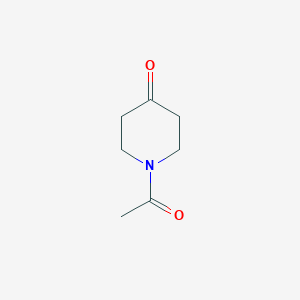

![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)

